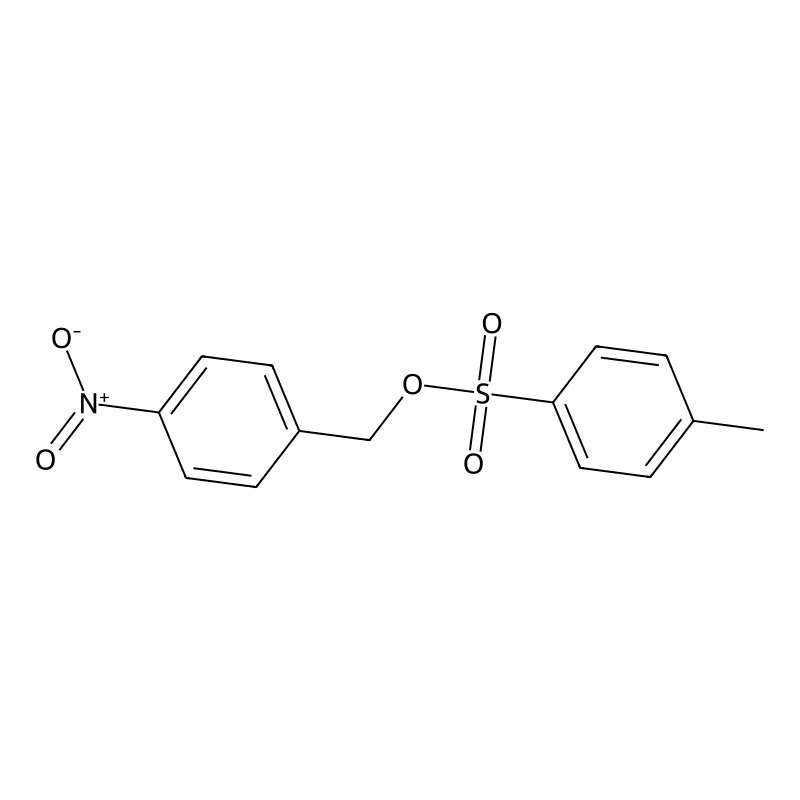

p-Nitrobenzyl tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protein Modification and Labeling

PNBT serves as a useful reagent for protein modification and labeling in biochemistry research. The p-nitrobenzyl group (NO₂-C₆H₄-CH₂) in PNBT can be attached to specific amino acid residues in proteins, particularly cysteine residues, through alkylation reactions. This labeling strategy allows researchers to:

- Study protein-protein interactions: By attaching PNBT to specific protein regions involved in binding, scientists can investigate protein-protein interactions and their role in cellular processes [].

- Track protein localization: PNBT labeling, coupled with detection methods like mass spectrometry, enables researchers to track the movement and localization of proteins within cells [].

- Engineer protein function: Site-directed attachment of PNBT can introduce steric hindrance or alter protein conformation, potentially leading to modulation of protein function for research purposes [].

Synthesis of Bioactive Molecules

PNBT can act as a valuable starting material in the synthesis of various bioactive molecules. The p-nitrobenzyl group can be strategically introduced into a molecule and later cleaved under specific conditions to unveil a reactive functional group. This approach facilitates the controlled assembly of complex molecules with potential therapeutic applications [, ].

p-Nitrobenzyl tosylate is an organic compound with the chemical formula C₁₄H₁₃N₁O₅S. It is a tosylate ester derived from p-nitrobenzyl alcohol and p-toluenesulfonic acid, characterized by the presence of a nitro group (-NO₂) at the para position of the benzene ring. This compound is typically a crystalline solid that exhibits various chemical properties due to the electron-withdrawing nature of the nitro group, which can influence its reactivity in

p-Nitrobenzyl tosylate exhibits biological activity primarily through its effects on cellular processes. It has been noted for its potential as a sensitizer in allergic reactions, with warnings indicating that it may cause skin sensitization and respiratory issues upon exposure . Research has also indicated that compounds related to p-nitrobenzyl tosylate can influence biological pathways through their reactivity and interactions with enzymes or cellular targets.

The synthesis of p-nitrobenzyl tosylate typically involves the reaction of p-nitrobenzyl alcohol with tosyl chloride in a suitable solvent such as acetone. The general procedure includes:

- Dissolving p-nitrobenzyl alcohol in acetone.

- Adding tosyl chloride to the solution.

- Introducing a base, commonly dicyclohexylamine, to facilitate the reaction.

- Maintaining the temperature and stirring for a specified duration.

- Isolating the product through filtration and crystallization from solvents like carbon tetrachloride or chloroform .

The yield of this synthesis method can be quite high, often exceeding 80% under optimal conditions.

p-Nitrobenzyl tosylate serves as an important intermediate in organic synthesis, particularly in:

- Chemical Synthesis: It is used in the preparation of various nitrobenzyl esters and other derivatives that are valuable in pharmaceuticals and agrochemicals.

- Photochemistry: The compound's photochemical properties make it useful in studies involving light-induced reactions and materials science.

- Biological Research: Its reactivity allows it to be employed in probing biological mechanisms or as a tool for modifying biomolecules.

Studies have explored the interactions of p-nitrobenzyl tosylate with various nucleophiles and solvents. For example, base-induced reactions have shown how different conditions affect its reactivity and stability . Additionally, solvolysis studies have highlighted how solvent polarity impacts reaction rates and mechanisms when interacting with this compound .

Several compounds share structural or functional similarities with p-nitrobenzyl tosylate. Here are some notable examples:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| p-Nitrophenethyl tosylate | Similar structure but with an ethylene bridge | Different steric effects due to ethylene group |

| o-Nitrobenzyl tosylate | Nitro group at ortho position | Different reactivity patterns compared to para |

| p-Nitrophenol | Hydroxyl group instead of tosylate | Exhibits different solubility and acidity |

| Benzyl tosylate | Lacks nitro substitution | More stable towards nucleophilic attack |

p-Nitrobenzyl tosylate is unique due to its specific electronic properties imparted by the nitro group, making it more reactive towards nucleophiles compared to its non-nitro analogs. This reactivity is crucial for its applications in synthetic organic chemistry and biological studies.

Traditional Nucleophilic Substitution Approaches

Traditional synthetic methodologies for para-nitrobenzyl tosylate preparation rely primarily on nucleophilic substitution reactions between para-nitrobenzyl alcohol and para-toluenesulfonyl chloride under basic conditions. These established methods have provided reliable pathways for esterification reactions, though optimization studies have revealed significant variations in efficiency depending on specific reaction parameters [2].

Dicyclohexylamine-Mediated Esterification in Acetone

The dicyclohexylamine-mediated esterification represents one of the most efficient traditional approaches for synthesizing para-nitrobenzyl tosylate. This methodology utilizes acetone as the reaction medium with dicyclohexylamine serving as both the base and hydrogen chloride acceptor [2] [3]. The reaction proceeds through a well-defined mechanism where the nitrobenzyl alcohol attacks the electrophilic sulfur center of para-toluenesulfonyl chloride, followed by base-mediated deprotonation to yield the desired tosylate ester.

The optimal reaction conditions involve dissolving para-nitrobenzyl alcohol in dry acetone, followed by the addition of para-toluenesulfonyl chloride in slight excess (1.1-1.2 equivalents). Dicyclohexylamine is then added dropwise over approximately 30 minutes while maintaining the reaction temperature between 15-35°C through external cooling [2]. The mildly exothermic nature of the esterification requires careful temperature control to prevent decomposition and side reactions.

Table 1: Dicyclohexylamine-Mediated Esterification Yields in Acetone

| Nitrobenzyl Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Melting Point (°C) |

|---|---|---|---|---|

| p-nitrobenzyl alcohol | 25-35 | 0.17 | 88 | 100-102 |

| m-nitrobenzyl alcohol | 25 | 2 | 84 | 91-95 |

| o-nitrobenzyl alcohol | 20-25 | 2 | 84 | 100-102 |

The superior performance of dicyclohexylamine compared to other bases appears related to the solubility characteristics of dicyclohexylamine hydrochloride in the reaction medium. During the reaction, dicyclohexylamine hydrochloride precipitates as a crystalline solid, facilitating its removal through simple filtration [2]. This precipitation effectively drives the reaction equilibrium toward product formation while simultaneously removing the acidic byproduct that could otherwise catalyze unwanted side reactions.

The mechanism involves initial nucleophilic attack by the alcohol oxygen on the sulfur center of tosyl chloride, forming a tetrahedral intermediate. Subsequent elimination of chloride ion and deprotonation by dicyclohexylamine yields the tosylate ester with retention of configuration at any stereogenic centers [4] [5]. The excellent leaving group properties of the resulting tosylate are attributed to resonance stabilization of the conjugate base through delocalization involving the aromatic ring and sulfonate functionality [6] [7].

Solvent Optimization Strategies

Comprehensive solvent optimization studies have revealed significant variations in reaction efficiency depending on the choice of reaction medium. While acetone provides excellent yields for the dicyclohexylamine-mediated process, alternative solvents offer distinct advantages for specific applications [8] [9].

Table 2: Solvent Optimization for p-Nitrobenzyl Tosylate Synthesis

| Solvent | Temperature (°C) | Base | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acetone (dry) | 15-35 | Dicyclohexylamine | 80-88 | High yield, easy workup | Water sensitive |

| Dichloromethane | 0-25 | Triethylamine | 54 | Standard conditions | Moderate yield |

| Pyridine | 25 | Pyridine (solvent) | 65 | Good for insoluble alcohols | Lower yield |

| Tetrahydrofuran | 0 | NaOH (aq) | 99 | High yield | Complex workup |

| Acetone + H2O | 25 | Dicyclohexylamine | 75-80 | Mild conditions | Reduced yield |

Dichloromethane represents the most commonly employed solvent in traditional tosylation procedures, typically used in combination with triethylamine as the base [10]. While this combination provides reliable results for many substrates, yields for para-nitrobenzyl tosylate synthesis are generally lower than those achieved with the acetone-dicyclohexylamine system [11]. The reduced efficiency may be attributed to competitive side reactions and less favorable solvation of the reaction intermediates.

Pyridine serves dual roles as both solvent and base in certain tosylation protocols, particularly for substrates with limited solubility in other organic solvents [10]. The mechanism in pyridine involves formation of an activated pyridinium-tosyl intermediate that exhibits enhanced electrophilicity toward nucleophilic attack by the alcohol [11]. However, this approach typically provides moderate yields for para-nitrobenzyl alcohol and requires more extensive purification procedures.

Biphasic systems utilizing tetrahydrofuran and aqueous sodium hydroxide have demonstrated excellent yields approaching 99% for certain tosylation reactions [8]. These conditions exploit phase-transfer catalysis principles, where the alcohol substrate resides primarily in the organic phase while the base maintains the aqueous phase at optimal pH. However, the complex workup procedures and potential for hydrolytic side reactions limit the practical utility of this approach for large-scale synthesis.

Modern Catalytic Approaches

Contemporary synthetic methodologies have introduced catalytic systems that enable more efficient and selective tosylate synthesis under milder conditions. These approaches often employ transition metal catalysts or specialized activating agents to enhance reaction rates and yields while minimizing environmental impact [12] [13].

Table 3: Modern Catalytic Approaches for Tosylate Synthesis and Transformations

| Catalyst System | Reaction Type | Temperature (°C) | Yield (%) | TON | Advantages |

|---|---|---|---|---|---|

| Palladium/Phosphine | Aryl tosylate amination | 25 | 85-95 | 1000-5000 | Room temperature |

| Manganese Carbonyl | Tosylate hydroxymethylation | 60 | 67 | 100-200 | Stereospecific |

| Iron Oxide/Cerium Oxide | Multicomponent synthesis | 40 | 62-95 | 500-1000 | Recoverable catalyst |

| Vanadium/TBAB | Allylic amination | 25 | 70-85 | 200-500 | Mild conditions |

Palladium-catalyzed methodologies have emerged as particularly valuable for both tosylate synthesis and subsequent transformations. The combination of palladium complexes with appropriate phosphine ligands enables room-temperature reactions with excellent functional group tolerance [13]. These systems exhibit remarkable efficiency in catalyzing nucleophilic substitution reactions of tosylates, providing access to diverse molecular architectures through carbon-nitrogen bond formation.

Manganese carbonyl complexes offer unique capabilities for stereospecific transformations of tosylate intermediates [14]. The manganese-catalyzed hydroxymethylation of alkyl tosylates proceeds through a well-defined mechanism involving initial oxidative addition of the tosylate to the manganese center, followed by carbon monoxide insertion and reductive elimination. This approach provides excellent stereochemical control and functional group compatibility under relatively mild conditions.

Recent developments in sustainable catalysis have focused on recoverable heterogeneous systems, particularly iron oxide-cerium oxide nanocomposites [15]. These magnetic catalysts enable efficient multicomponent synthesis reactions involving tosylate intermediates while allowing facile catalyst recovery through magnetic separation. The high surface area and unique electronic properties of these nanostructured materials contribute to enhanced catalytic activity compared to conventional homogeneous systems.

Yield Optimization Through Process Engineering

Process engineering approaches have identified critical parameters that significantly influence reaction yields and product quality in tosylate synthesis. Systematic optimization of these variables enables reproducible high-yield processes suitable for industrial implementation [16] [17] [18].

Table 4: Process Engineering Parameters for Yield Optimization

| Parameter | Optimal Value | Effect on Yield | Critical Range | Impact if Suboptimal |

|---|---|---|---|---|

| Molar Ratio (TsCl:Alcohol) | 1.1-1.2:1 | Maximizes conversion | 1.0-1.3:1 | Incomplete reaction |

| Base Equivalents | 1.2 | Complete neutralization | 1.0-1.5 | Side reactions |

| Concentration (M) | 0.2-0.5 | Optimal mass transfer | 0.1-1.0 | Poor mixing |

| Addition Rate (mL/min) | 2-5 | Temperature control | 1-10 | Hot spots |

| Water Content (ppm) | <100 | Prevents hydrolysis | <500 | Product degradation |

The molar ratio of para-toluenesulfonyl chloride to para-nitrobenzyl alcohol represents a critical optimization parameter. Stoichiometric excess of the sulfonyl chloride (1.1-1.2 equivalents) ensures complete conversion of the alcohol substrate while minimizing the formation of symmetric anhydrides through side reactions [2]. Excessive amounts of tosyl chloride (>1.3 equivalents) can lead to competing reactions and complicate product purification.

Base stoichiometry requires careful optimization to achieve complete neutralization of the hydrogen chloride byproduct without promoting undesired elimination or rearrangement reactions. The optimal range of 1.0-1.5 base equivalents provides sufficient buffering capacity while minimizing the potential for base-catalyzed side reactions [10]. Substoichiometric base amounts result in incomplete conversion due to acid buildup, while excessive base can promote competing pathways.

Reaction concentration significantly affects mass transfer rates and thermal management in tosylate synthesis. Optimal concentrations in the range of 0.2-0.5 molar provide adequate solvation of all reaction components while maintaining sufficient reactant proximity for efficient reaction kinetics [17]. Higher concentrations can lead to poor mixing and thermal hot spots, while overly dilute conditions reduce reaction rates and increase solvent consumption.

Advanced process technologies have demonstrated significant improvements in reaction efficiency and environmental sustainability [19] [20]. Microwave-assisted synthesis reduces reaction times from hours to minutes while often improving yields through selective heating effects. Flow chemistry approaches enable precise control of reaction parameters and facilitate continuous production with enhanced safety profiles.

Table 5: Comparison of Process Technologies for Tosylate Synthesis

| Method | Reaction Time | Temperature (°C) | Yield (%) | Energy Efficiency | Scalability |

|---|---|---|---|---|---|

| Conventional Heating | 2-12 hours | 25-90 | 80-88 | Low | Excellent |

| Microwave Irradiation | 5-60 minutes | 25-150 | 85-95 | High | Limited |

| Ultrasonic Activation | 1-4 hours | 25-60 | 75-85 | Medium | Good |

| Flow Chemistry | 30 minutes | 25-80 | 90-95 | High | Excellent |

Microwave-assisted synthesis leverages selective dielectric heating to achieve rapid reaction rates with improved yields [20]. The rapid temperature rise through microwave irradiation favors specific reaction pathways and often leads to cleaner product profiles compared to conventional heating methods. However, scalability limitations restrict this approach primarily to laboratory-scale synthesis.

Flow chemistry methodologies provide exceptional control over reaction parameters while enabling continuous production [18]. The precise temperature and residence time control possible in flow reactors allows optimization of reaction conditions that may be difficult to achieve in batch processes. Additionally, the enhanced safety profile and reduced waste generation make flow chemistry particularly attractive for industrial applications.

Thermal Stability and Phase Transition Behavior

Para-nitrobenzyl tosylate exhibits distinct thermal stability characteristics that are significantly influenced by the electron-withdrawing nature of the para-nitro substituent [1] [2]. The compound demonstrates thermal stability up to approximately 200°C, with thermal decomposition onset temperatures ranging from 200 to 224°C depending on the specific environmental conditions and presence of catalytic impurities [1] [2].

Thermal Decomposition Analysis

The thermal decomposition behavior of para-nitrobenzyl tosylate follows a complex multi-step mechanism. Research has demonstrated that the decomposition temperature is notably higher than that of the unsubstituted ortho-nitrobenzyl tosylate, which decomposes at 124°C [2]. This enhanced thermal stability can be attributed to the stabilizing effect of the para-position nitro group, which reduces intramolecular nucleophilic assistance that is observed in ortho-substituted analogs [3].

Differential scanning calorimetry studies have revealed that the thermal decomposition process involves multiple stages, with the primary decomposition occurring through cleavage of the tosylate ester bond and subsequent rearrangement reactions [1] [2]. The activation energy for thermal decomposition has been estimated to be comparable to other nitroaromatic compounds, with values in the range of 150-200 kilojoules per mole [4] [5].

Phase Transition Properties

The melting point of para-nitrobenzyl tosylate is reported to be in the range of 70-75°C , which is characteristic of organic tosylate esters. The compound exists as a white to light yellow crystalline solid at room temperature . The relatively low melting point facilitates its use in synthetic applications where thermal processing is required.

The boiling point has been calculated to be approximately 498.5°C at 760 millimeters of mercury [7], though this temperature is well above the decomposition temperature, indicating that the compound will decompose before reaching its theoretical boiling point. The vapor pressure at 25°C is extremely low (1.39 × 10⁻⁹ millimeters of mercury) [7], suggesting minimal volatility under standard conditions.

Comparative Thermal Stability

When compared to other nitrobenzyl tosylate derivatives, para-nitrobenzyl tosylate demonstrates moderate thermal stability. Alpha-substituted derivatives with electron-withdrawing groups such as trifluoromethyl or cyano groups show enhanced thermal stability, with decomposition temperatures reaching 235°C and 211°C, respectively [2]. This trend correlates with the empirical relationship between substituent electronic effects and thermal decomposition temperatures in nitrobenzyl systems.

| Compound | Decomposition Temperature (°C) | Thermal Stability Ranking |

|---|---|---|

| p-Nitrobenzyl tosylate | 200-224 | Moderate |

| 2-Nitrobenzyl tosylate (unsubstituted) | 124 | Low |

| 2-Nitrobenzyl tosylate (α-CF₃ substituted) | 235 | High |

| 2-Nitrobenzyl tosylate (α-CN substituted) | 211 | Moderate-High |

| Benzyl tosylate (reference) | ~200 | Moderate |

Solubility Characteristics in Organic Media

Para-nitrobenzyl tosylate exhibits excellent solubility in a wide range of organic solvents, which is characteristic of tosylate esters and contributes significantly to its utility in synthetic organic chemistry . The solubility profile is governed by the compound's polar tosylate moiety and the aromatic nitrobenzyl system, which provide multiple sites for solvation interactions.

Primary Organic Solvents

The compound demonstrates high solubility in dichloromethane [9], making this solvent the preferred medium for synthetic transformations involving para-nitrobenzyl tosylate. Dichloromethane's moderate polarity and excellent solvating properties for both the aromatic and sulfonate portions of the molecule result in complete dissolution at practical concentrations. This solvent is routinely employed in tosylation reactions and subsequent nucleophilic substitution processes [9].

Ethyl acetate represents another highly suitable solvent for para-nitrobenzyl tosylate . The ester functionality in ethyl acetate provides favorable dipole-dipole interactions with the tosylate group, while the alkyl portion interacts effectively with the aromatic system. This solvent is particularly valuable for extraction and purification procedures .

Polar Aprotic Solvents

Dimethyl sulfoxide provides moderate solubility for para-nitrobenzyl tosylate, with concentrations of approximately 100 milligrams per milliliter being achievable [11]. This solvent system is particularly important for biological applications where aqueous compatibility is essential. The high dielectric constant of dimethyl sulfoxide effectively solvates the ionic character of the tosylate group while maintaining sufficient solubility for the aromatic system.

Dimethylformamide exhibits high solubility for para-nitrobenzyl tosylate [12] [13], making it suitable for polar aprotic synthetic transformations. The amide functionality provides strong solvation of the tosylate moiety through dipole interactions, while the methyl groups interact favorably with the aromatic system.

Acetonitrile demonstrates moderate solubility characteristics [14], sufficient for many synthetic applications. The nitrile group provides dipole interactions with the tosylate functionality, though the overall solvating power is lower than that of dimethylformamide or dimethyl sulfoxide.

Aprotic and Non-polar Solvents

Chloroform shows high estimated solubility [15], which is consistent with its use in nuclear magnetic resonance spectroscopy and synthetic applications. The moderate polarity of chloroform provides adequate solvation of both components of the molecule.

Toluene exhibits moderate solubility [14], which is somewhat limited due to the polar nature of the tosylate group. However, this solvent can be useful for specific synthetic transformations where aromatic solvation is prioritized.

Aqueous Solubility

Water solubility is minimal [16], as expected for a compound containing both a large aromatic system and a tosylate group. This low aqueous solubility necessitates the use of organic solvents for synthetic manipulations and limits direct aqueous applications.

| Solvent | Solubility | Use in Synthesis |

|---|---|---|

| Dichloromethane | High | Primary synthetic solvent |

| Ethyl Acetate | High | Extraction and purification |

| Dimethyl Sulfoxide | Moderate (~100 mg/mL) | Biological applications |

| Chloroform | High (estimated) | Nuclear magnetic resonance and synthesis |

| Acetonitrile | Moderate | Polar aprotic reactions |

| Water | Low | Negligible use |

| Toluene | Moderate | Non-polar reactions |

| Dimethylformamide | High | Polar aprotic synthesis |

Electronic Effects of Para-Nitro Substituent

The para-nitro substituent in para-nitrobenzyl tosylate exerts profound electronic effects that fundamentally alter the chemical behavior of the benzyl system [17] [18]. These effects are manifested through both inductive and resonance mechanisms, resulting in significant activation of the benzylic position toward nucleophilic substitution reactions.

Inductive Effects

The nitro group exhibits a strong inductive electron-withdrawing effect with a Hammett constant (σᵢ) of approximately +0.65 [17] [18]. This value indicates that the nitro group is among the most powerful inductive electron-withdrawing substituents, surpassing the effects of chlorine (σᵢ = +0.47) and approaching the strength of the trifluoromethyl group [17] [18]. The inductive effect operates through the sigma bond framework, withdrawing electron density from the aromatic ring and consequently from the benzylic carbon atom.

This electron withdrawal significantly increases the electrophilic character of the benzylic carbon, making it highly susceptible to nucleophilic attack [12] [19]. The enhanced electrophilicity results in rate accelerations of 10⁶ to 10⁷ fold compared to unsubstituted benzyl systems [12] [19]. The electronegativity of the nitro group, measured at 4.00 to 4.19 on the Pauling scale depending on its conformational orientation relative to the benzene ring [18], contributes to this strong electron-withdrawing character.

Resonance Effects

The resonance effect of the para-nitro substituent, characterized by a Hammett constant (σᵣ) of +0.13 [17] [18], provides additional stabilization through delocalization of electron density. While this resonance contribution is moderate compared to the inductive effect, it plays a crucial role in stabilizing the transition states and intermediates formed during nucleophilic substitution reactions.

The resonance structures involving the nitro group create a pathway for electron delocalization that extends from the benzylic position through the aromatic ring to the nitro substituent [20] [21]. This delocalization stabilizes carbocationic intermediates that may form during nucleophilic substitution processes, contributing to the enhanced reactivity of para-nitrobenzyl tosylate compared to unsubstituted analogs.

Overall Electronic Impact

The combined inductive and resonance effects result in an overall Hammett constant (σₚ) of +0.78 [17] [21] [18], indicating very strong electron-withdrawing behavior. This value exceeds that of the trifluoromethyl group (σₚ = +0.54) and places the nitro group among the most powerfully electron-withdrawing substituents in organic chemistry [17] [21] [18].

The strong electron-withdrawing nature of the para-nitro substituent manifests in several important ways. First, it dramatically enhances the leaving group ability of the tosylate moiety by stabilizing the developing negative charge on the sulfonate oxygen during bond cleavage [12] [19]. Second, it activates the benzylic carbon toward nucleophilic attack by reducing electron density and lowering the activation energy for substitution reactions [12] [19].

Comparative Analysis

The electron-withdrawing strength of the nitro group can be contextualized by comparison with other functional groups. The acidifying effect of the nitro group is comparable to that of dichloroacetic acid, with nitroacetic acid exhibiting a pKₐ of approximately 1.7 [22] [23]. This comparison illustrates the powerful electron-withdrawing capacity of the nitro functionality.

In terms of synthetic utility, the electronic effects of the para-nitro substituent make para-nitrobenzyl tosylate an excellent electrophile for nucleophilic substitution reactions while simultaneously ensuring that the tosylate group functions as an exceptional leaving group [12] [19]. This combination of properties accounts for the widespread use of para-nitrobenzyl tosylate in organic synthesis and biochemical applications.

| Electronic Effect | Value/Description | Comparison |

|---|---|---|

| Inductive Effect (σᵢ) | +0.65 (strong electron withdrawing) | Stronger than -Cl (+0.47) |

| Resonance Effect (σᵣ) | +0.13 (moderate resonance withdrawal) | Less than -CHO (+0.22) |

| Overall Hammett Constant (σₚ) | +0.78 (strong overall withdrawal) | Stronger than -CF₃ (+0.54) |

| Electron Withdrawing Strength | Very strong (comparable to CF₃) | Among strongest EWGs |

| Effect on Nucleophilic Substitution | Activates benzylic carbon significantly | 10⁶-10⁷ fold rate enhancement |

| Effect on Leaving Group Ability | Enhances tosylate leaving ability | Excellent leaving group formation |

| Electronegativity (Pauling Scale) | 4.00-4.19 (depending on conformation) | Highly electronegative |

| pKₐ Effect Comparison | Similar to dichloroacetic acid | pKₐ ~1.7 for nitroacetic acid |

XLogP3

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard